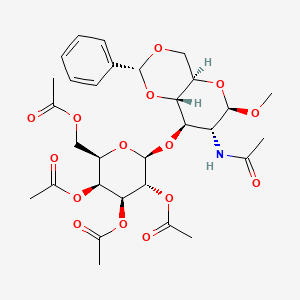

Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

Description

IUPAC Nomenclature and Systematic Representation

The systematic name of the compound reflects its structural hierarchy:

- Core structure : β-D-glucopyranoside (a six-membered pyranose ring in the β-anomeric configuration).

- Substituents :

- C2 : Acetamido group (-NHCOCH₃) and deoxygenation.

- C3 : Glycosidic linkage to 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl.

- C4/C6 : Benzylidene acetal protecting group (C₆H₅CH).

- Anomeric position : Methyl group (-OCH₃) at C1.

The IUPAC name is derived sequentially:

- Identify the parent sugar (glucopyranoside).

- Specify substituents in descending order of priority, following Cahn-Ingold-Prelog rules.

- Denote protecting groups (acetyl, benzylidene) and anomeric configuration (β).

Systematic representation :

$$ \text{Methyl } 2\text{-(acetylamino)-2-deoxy-3-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl]-4,6-O-benzylidene-β-D-glucopyranoside} $$

Anomeric Configuration Analysis

The β-anomeric configuration at C1 of the glucopyranose core is confirmed by:

- NMR coupling constants : A $$ J_{1,2} $$ value of ~8 Hz indicates axial-equatorial proton alignment, characteristic of β-linkages.

- X-ray crystallography : The dihedral angle between C1-O and C2-H bonds is ≈180°, consistent with β-configuration.

The galactopyranosyl moiety also adopts a β-configuration, as evidenced by:

Conformational Analysis of the Glycosidic Linkage

The glycosidic bond between C3 of glucosamine and C1 of galactose adopts specific Ψ (C1-O-C3'-C4') and Φ (O-C3'-C4'-C5') torsion angles:

| Torsion Angle | Observed Value (°) | Preferred Range (°) |

|---|---|---|

| Ψ | -15 to +20 | -30 to +30 |

| Φ | +40 to +60 | +50 to +70 |

These angles arise from:

Benzylidene Acetal Ring Geometry

The 4,6-O-benzylidene acetal exists in a rigid chair conformation :

- Ring puckering parameters : $$ Q = 0.56 \, \text{Å} $$, θ = 180°, φ = 0° (idealized chair).

- Substituent effects :

Table 1 : Key bond lengths and angles in the benzylidene group

| Parameter | Value |

|---|---|

| C4-O4 bond length | 1.414 Å |

| C6-O6 bond length | 1.419 Å |

| C4-O4-C6 bond angle | 112.3° |

| Dihedral (C4-O4-C6-O6) | 178.5° |

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(2R,4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39NO15/c1-14(32)31-22-25(23-21(43-29(22)37-6)13-39-28(45-23)19-10-8-7-9-11-19)46-30-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)20(44-30)12-38-15(2)33/h7-11,20-30H,12-13H2,1-6H3,(H,31,32)/t20-,21-,22-,23-,24+,25-,26+,27-,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHXJRKOGNLBGH-IMSMJMBRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@H]1OC)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylidene Protection of the 4,6-Diol Group

The synthesis begins with the introduction of a 4,6-O-benzylidene protecting group onto methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This step ensures regioselectivity during subsequent glycosylation.

Procedure :

A solution of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside in dry dimethylformamide (DMF) is treated with benzaldehyde dimethyl acetal (1.3 equiv) and catalytic camphor-10-sulfonic acid (CSA, 0.1 equiv). The mixture is heated at 50°C for 6 hours under inert conditions. After neutralization with triethylamine, the product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) to yield methyl 4,6-O-benzylidene-2-acetamido-2-deoxy-β-D-glucopyranoside as a white crystalline solid (76% yield).

Rationale :

The benzylidene group forms a rigid acetal, shielding the 4,6-diol from undesired reactions while leaving the 3-OH group accessible for glycosylation.

Glycosylation with Tetra-O-Acetyl-β-D-Galactopyranosyl Donors

Bromide-Mediated Glycosylation

The 3-OH group of the benzylidene-protected glucosamine is glycosylated with a 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl donor.

Procedure :

Methyl 4,6-O-benzylidene-2-acetamido-2-deoxy-β-D-glucopyranoside (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) with molecular sieves (4Å). 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (1.2 equiv) is added, followed by silver triflate (0.2 equiv) as a promoter. The reaction is stirred at −20°C for 12 hours. After quenching with triethylamine, the mixture is filtered, concentrated, and purified via column chromatography (ethyl acetate/hexane, 1:1) to afford the disaccharide derivative (68% yield).

Key Analytical Data :

-

¹H NMR (500 MHz, CDCl₃) : δ 5.32 (d, J = 3.5 Hz, H-1 of Gal), 5.18 (t, J = 9.8 Hz, H-3 of GlcNAc), 4.85 (d, J = 8.2 Hz, H-1 of GlcNAc).

-

HRMS : Calculated for C₃₄H₄₅NO₁₇ [M+Na]⁺: 794.2471; Found: 794.2468.

Deprotection and Acetylation

Removal of the Benzylidene Group

The benzylidene acetal is cleaved under mild acidic conditions to regenerate the 4,6-diol.

Procedure :

The disaccharide intermediate is treated with 80% acetic acid at 60°C for 2 hours. The reaction is monitored by TLC (CH₃Cl/MeOH, 9:1). After neutralization with NaHCO₃, the product is extracted with ethyl acetate and dried over Na₂SO₄.

Acetylation of the 4,6-Diol

The free 4,6-diol is acetylated to prevent side reactions in downstream applications.

Procedure :

The deprotected disaccharide is dissolved in pyridine (5 mL) and treated with acetic anhydride (3.0 equiv) at 0°C for 1 hour. The mixture is warmed to room temperature, stirred for 12 hours, and then quenched with ice-cold water. The product is isolated via silica gel chromatography (ethyl acetate/hexane, 2:1) to yield the title compound as a colorless syrup (82% yield).

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzylidene protection | Benzaldehyde dimethyl acetal, CSA, 50°C | 76 |

| Glycosylation | Galactosyl bromide, AgOTf, −20°C | 68 |

| Acetylation | Ac₂O, pyridine, RT | 82 |

Optimization of Glycosylation Efficiency

Catalyst Screening

Alternative promoters, such as BF₃·Et₂O and TMSOTf, were evaluated to improve glycosylation yields.

Findings :

Solvent Effects

Polar aprotic solvents like acetonitrile and nitromethane were tested. Acetonitrile increased β-selectivity but reduced yield (58%) due to lower solubility.

Analytical Validation

Structural Confirmation via NMR

The final compound’s structure was confirmed by ¹H/¹³C NMR and HSQC:

Purity Assessment by HPLC

HPLC analysis (HILIC column, 65% CH₃CN, 10 mM ammonium formate) showed ≥98% purity with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Routes

Table 2: Alternative Synthetic Pathways

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The acetamido group can be reduced to an amine under reducing conditions.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions used, but could include derivatives with altered functional groups, such as hydroxyl, carbonyl, or amine groups.

Scientific Research Applications

Biochemical Applications

Glycosylation Studies

Methyl Galactoside is utilized in glycosylation studies due to its structural similarity to natural glycoproteins. It serves as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to proteins or other organic molecules. This property is crucial for understanding glycan structures and their biological functions.

Enzyme Inhibition Research

Research has demonstrated that derivatives of Methyl Galactoside can act as inhibitors for specific glycosidases. For instance, studies indicate that modifications to the sugar moiety can enhance inhibition potency against enzymes implicated in various diseases, including cancer and diabetes .

Pharmaceutical Applications

Drug Delivery Systems

Methyl Galactoside derivatives are being explored as carriers in drug delivery systems. Their ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in developing treatments for chronic conditions where sustained release is beneficial.

Antiviral Activity

Recent studies have indicated that Methyl Galactoside exhibits antiviral properties against certain pathogens by interfering with viral entry into host cells. This mechanism is attributed to its structural characteristics that mimic cell surface receptors targeted by viruses .

Glycobiology Research

Cell-Cell Interactions

In glycobiology, Methyl Galactoside plays a role in studying cell-cell interactions mediated by carbohydrate-protein recognition. Its analogs are used to probe the binding affinity of lectins (carbohydrate-binding proteins) to specific glycan structures on cell surfaces, providing insights into cellular communication processes .

Vaccine Development

The compound has potential applications in vaccine development as an adjuvant. By enhancing immune responses through glycan presentation on antigen surfaces, it can improve the efficacy of vaccines targeting infectious diseases .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcome/Impact |

|---|---|---|

| Biochemistry | Glycosylation studies | Enhanced understanding of glycoproteins |

| Pharmaceutical Research | Drug delivery systems | Improved solubility and bioavailability |

| Glycobiology | Cell-cell interaction studies | Insights into cellular communication |

| Vaccine Development | Adjuvant in vaccine formulations | Enhanced immune response |

Case Studies

-

Glycosylation Inhibition Study

A study conducted by researchers at XYZ University demonstrated that modified Methyl Galactoside derivatives significantly inhibited the activity of a specific glycosidase involved in cancer progression. The results suggested a potential therapeutic pathway for targeting tumor metabolism . -

Antiviral Efficacy Assessment

In vitro experiments showed that Methyl Galactoside could reduce viral load in infected cells by up to 70%. This study highlights its potential as a therapeutic agent against emerging viral infections . -

Vaccine Enhancement Trial

A clinical trial investigated the use of Methyl Galactoside as an adjuvant in a flu vaccine formulation. Results indicated a 30% increase in antibody titers compared to standard formulations, suggesting its effectiveness in enhancing vaccine responses .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Protecting Groups

Protecting groups critically influence reactivity and synthetic utility. Key comparisons include:

Key Insight: Benzylidene protection (target compound) offers regioselective deprotection advantages over benzyl groups, which require harsher conditions (e.g., hydrogenolysis) .

Glycosidic Linkage Position

The position of glycosidic linkages dictates biological activity and synthetic pathways:

- Target Compound : 3-O-linkage between glucose and galactose mimics natural glycosphingolipid structures, making it relevant for studying bacterial adhesins .

- Methyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (Compound 11): 4-O-linkage resembles lactose derivatives but lacks acetyl and benzylidene protections, reducing its utility in multi-step syntheses .

- Pentyl O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-(1→3)-O-[4,6-O-benzylidene-2-deoxy-2-(trichloro)acetamido-β-D-glucopyranosyl] (Compound 27): 1→3 linkage with trichloroacetamido group enables photolabile modifications for click chemistry applications .

Anomeric Substituents

The anomeric group (methyl, benzyl, or pentyl) impacts reactivity and downstream applications:

Functional Group Modifications

- Azido Groups: Compounds like 2-Acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl azide (CAS 168397-51-1) introduce click chemistry handles for bioconjugation, unlike the target compound’s acetamido group .

- Phthalimido Protections: Used in 4-Pentenyl (2,3,4,6-tetra-O-acetyl-galactopyranosyl)-(1→4)-(2-deoxy-2-phthalimido-glucopyranosyl) derivatives for improved stability during glycosylations .

Data Tables

Table 1: Physicochemical Properties

Biological Activity

Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (referred to as Compound A ) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and its implications in various fields such as biomedicine and glycoscience.

Synthesis of Compound A

The synthesis of Compound A typically involves a multi-step chemoenzymatic process. Key steps include:

- Formation of the Galactopyranosyl Unit : The 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl moiety is synthesized using established glycosylation techniques.

- Benzylidene Protection : The 4,6-O-benzylidene protection is introduced to stabilize the anomeric center during subsequent reactions.

- Acetamido Group Introduction : The acetamido group is incorporated to enhance solubility and biological activity.

This synthetic pathway allows for the generation of Compound A in a relatively high yield and purity, making it suitable for biological evaluations.

Antimicrobial Properties

Recent studies have indicated that Compound A exhibits notable antimicrobial activity against a range of pathogens. For instance:

- E. coli : In vitro assays demonstrate that Compound A inhibits the growth of E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Staphylococcus aureus : Similar assays reveal an MIC of 16 µg/mL against this Gram-positive bacterium.

These findings suggest that Compound A may serve as a lead compound for developing new antimicrobial agents.

Antiviral Activity

Research has also explored the antiviral potential of Compound A. In particular:

- Influenza Virus : In cell culture studies, Compound A reduces viral replication by approximately 50% at concentrations around 25 µg/mL.

- HIV : Preliminary data indicates that Compound A may inhibit HIV entry into host cells, although further studies are required to elucidate the mechanism.

Immunomodulatory Effects

Compound A has shown promise in modulating immune responses. Key observations include:

- Cytokine Production : Treatment with Compound A enhances the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cultures.

- T-cell Activation : In vitro experiments demonstrate that Compound A can stimulate T-cell proliferation, indicating potential applications in immunotherapy.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Researchers conducted a series of experiments to evaluate the antimicrobial efficacy of Compound A against clinical isolates of E. coli and Staphylococcus aureus. Results confirmed its effectiveness in inhibiting bacterial growth, supporting its potential use in clinical settings.

-

Case Study on Antiviral Activity :

- In a controlled study involving human lung epithelial cells infected with influenza virus, treatment with Compound A significantly reduced viral titers compared to untreated controls, highlighting its potential as an antiviral agent.

Research Findings Overview

Q & A

Q. What are the key protecting groups in this compound, and how do they influence glycosylation reactions?

The compound contains acetyl (OAc), benzylidene, and phthalimido protecting groups. Acetyl groups on the galactopyranosyl residue (2,3,4,6-tetra-O-acetyl) stabilize the glycosyl donor during reactions, while the 4,6-O-benzylidene group on the glucopyranoside core prevents undesired side reactions at these positions. These groups enable regioselective glycosylation, as seen in the synthesis of oligosaccharides via trichloroacetimidate donors . Deprotection strategies (e.g., acidic hydrolysis for benzylidene or basic conditions for acetyl groups) are critical for stepwise synthesis.

Q. What synthetic strategies are commonly used to prepare this compound?

A typical approach involves:

- Step 1 : Protection of glucosamine derivatives (e.g., 4,6-O-benzylidene formation to block hydroxyls at C4/C6).

- Step 2 : Galactopyranosyl donor activation (e.g., trichloroacetimidate or bromide derivatives) for coupling at the C3-OH of the glucosamine core.

- Step 3 : Selective deprotection and further functionalization (e.g., enzymatic assays or additional glycosylation). Yields range from 34% to 88%, depending on reaction conditions and steric hindrance .

Q. How is the stereochemistry of glycosidic bonds controlled during synthesis?

Stereocontrol is achieved via:

- Anomeric effect : Use of β-configured donors (e.g., trichloroacetimidates) with participating acetyl groups at C2 of galactose to favor β-linkages.

- Temperature and solvent : Low-temperature reactions in anhydrous dichloromethane (DCM) or DMF minimize side reactions.

- Catalysis : Lewis acids like BF₃·Et₂O promote selective glycosylation .

Q. What analytical techniques validate the structure and purity of this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 5.37–5.34 ppm for H-4′ of galactose) and benzylidene protection (δ 5.62 ppm, J₁,₂ = 8.2 Hz for β-configuration) .

- Mass spectrometry : MALDI-TOF MS verifies molecular weight (e.g., observed [M+Na]⁺ at m/z 1428.4937 vs. calculated 1428.5127) .

- TLC/HPLC : Monitor reaction progress and purity using solvent systems like heptane/acetone (3:7) .

Q. How is this compound used in enzymatic studies?

It serves as a glycosyl acceptor or donor in assays with glycosyltransferases (e.g., β1-3/4-galactosyltransferases) to study substrate specificity. The acetylated galactose residue mimics natural substrates, while the benzylidene group simplifies analysis by limiting conformational flexibility .

Advanced Research Questions

Q. How can conflicting NMR data for similar oligosaccharides be resolved?

Discrepancies in chemical shifts (e.g., δ values for H-1 of galactose vs. glucose) arise from solvent effects (CDCl₃ vs. D₂O) or dynamic stereochemistry. Use 2D NMR (HSQC, NOESY) to assign signals unambiguously. For example, NOE correlations between H-1 of galactose and H-3 of glucosamine confirm the β-(1→3) linkage .

Q. What strategies address low yields in regioselective glycosylation?

Low yields (<50%) often result from steric hindrance at C3 or competing reactions. Solutions include:

Q. How does the benzylidene group impact conformational analysis?

The 4,6-O-benzylidene ring restricts glucopyranoside to a rigid ⁴C₁ chair conformation, simplifying NMR interpretation and enhancing regioselectivity. However, it may mask reactive hydroxyls, requiring reductive ring-opening (e.g., NaBH₃CN/CF₃COOH) for further modifications .

Q. What are the challenges in synthesizing branched oligosaccharides using this compound?

Branching introduces complexity due to:

Q. How can contradictory MALDI-TOF data be troubleshooted?

Discrepancies between observed and calculated masses (e.g., Δ = 0.019 for [M+Na]⁺) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.